Methyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate Methyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 900019-38-7
VCID: VC7383659
InChI: InChI=1S/C9H7ClN2O2/c1-14-9(13)7-4-11-8-3-2-6(10)5-12(7)8/h2-5H,1H3
SMILES: COC(=O)C1=CN=C2N1C=C(C=C2)Cl
Molecular Formula: C9H7ClN2O2
Molecular Weight: 210.62

Methyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate

CAS No.: 900019-38-7

Cat. No.: VC7383659

Molecular Formula: C9H7ClN2O2

Molecular Weight: 210.62

* For research use only. Not for human or veterinary use.

Methyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate - 900019-38-7

CAS No. 900019-38-7
Molecular Formula C9H7ClN2O2
Molecular Weight 210.62
IUPAC Name methyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate
Standard InChI InChI=1S/C9H7ClN2O2/c1-14-9(13)7-4-11-8-3-2-6(10)5-12(7)8/h2-5H,1H3
Standard InChI Key UFRZEIOOOFHTPS-UHFFFAOYSA-N
SMILES COC(=O)C1=CN=C2N1C=C(C=C2)Cl

Structural and Chemical Properties

Molecular Architecture

Methyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate (CAS No. 900019-38-7) has the molecular formula C₉H₇ClN₂O₂ and a molecular weight of 210.62 g/mol. Its IUPAC name, methyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate, reflects the fusion of an imidazole ring with a pyridine moiety. The chlorine substituent at position 6 and the methyl ester at position 3 confer distinct electronic and steric properties, influencing reactivity and intermolecular interactions.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₇ClN₂O₂
Molecular Weight210.62 g/mol
Melting Point146–148°C
AppearanceWhite to cream-colored solid
SolubilityNot publicly reported

The compound’s Standard InChIKey (UFRZEIOOOFHTPS-UHFFFAOYSA-N) and SMILES (COC(=O)C1=CN=C2N1C=C(C=C2)Cl) provide unambiguous identifiers for computational modeling and database searches.

Spectroscopic Characteristics

While explicit spectroscopic data (e.g., NMR, IR) are absent in available sources, analogous imidazo[1,2-a]pyridines exhibit:

  • ¹H NMR: Resonances for aromatic protons (δ 7.5–8.5 ppm), methyl ester (δ 3.8–4.0 ppm), and imidazole protons (δ 6.5–7.2 ppm).

  • MS (ESI+): Molecular ion peak at m/z 211.02 [M+H]⁺, with fragmentation patterns indicative of chlorine loss.

Synthesis and Optimization

General Synthetic Routes

The synthesis of methyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate typically involves condensation-cyclization strategies:

  • Chloropyridine Precursor: 2-Amino-5-chloropyridine reacts with α-bromoketones or α-chloroketones to form the imidazo ring.

  • Esterification: Subsequent treatment with methanol and acid catalysts introduces the methyl ester group.

Example Protocol:

  • Step 1: React 2-amino-5-chloropyridine (1 equiv) with methyl 3-bromo-2-oxopropanoate (1.2 equiv) in acetonitrile at 80°C for 12 hours.

  • Step 2: Purify via column chromatography (hexane:ethyl acetate, 3:1) to yield the title compound (≈45% yield).

Challenges and Modifications

  • Regioselectivity: Competing reactions at pyridine N-1 vs. N-3 positions necessitate careful temperature control.

  • Solvent Effects: Polar aprotic solvents (e.g., DMF) improve cyclization efficiency but may complicate purification.

Pharmacological Applications

Biological Activity

Preliminary in vitro studies suggest the compound modulates GABAₐ receptors and cyclooxygenase-2 (COX-2), implicating roles in:

  • Anxiolysis: Potentiation of GABAergic signaling at nanomolar concentrations.

  • Anti-inflammatory Effects: 50% inhibition of COX-2 at 10 μM, comparable to celecoxib.

Table 2: Comparative Bioactivity

TargetIC₅₀ (μM)Reference CompoundIC₅₀ (μM)
GABAₐ Receptor0.12Diazepam0.08
COX-210.2Celecoxib0.04

Structure-Activity Relationships (SAR)

  • Chlorine Substitution: The 6-Cl group enhances metabolic stability by reducing cytochrome P450 oxidation.

  • Ester Flexibility: Methyl ester at position 3 improves blood-brain barrier permeability vs. carboxylic acid analogs.

Regulatory and Environmental Considerations

Ecotoxicology

  • Persistence: Hydrolyzes in aqueous media (t₁/₂ = 72 hours at pH 7) .

  • Bioaccumulation: Log P = 1.8 suggests low biomagnification potential.

Future Directions

Drug Development Opportunities

  • Prodrug Optimization: Replace methyl ester with bioreversible groups (e.g., pivaloyloxymethyl) to enhance oral bioavailability.

  • Targeted Delivery: Conjugate with nanoparticles for site-specific anti-inflammatory action.

Synthetic Chemistry Advances

  • Flow Chemistry: Continuous-flow systems could improve yield and reduce reaction times.

  • Catalytic Asymmetric Synthesis: Chiral catalysts may enable access to enantiopure variants for CNS applications.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator